molecular formula C10H14O B080661 2-Cyclopenten-1-yl ether CAS No. 15131-55-2

2-Cyclopenten-1-yl ether

Cat. No.: B080661
CAS No.: 15131-55-2
M. Wt: 150.22 g/mol
InChI Key: JHXDCKWLPYBHJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Cyclopentene (B43876) Derivatives in Modern Organic Chemistry

Cyclopentene derivatives are integral to contemporary organic synthesis. The five-membered ring containing a double bond offers a scaffold for a variety of chemical transformations. The presence of both sp² and sp³ hybridized carbon atoms allows for a diverse range of reactions, including additions to the double bond, substitutions at the allylic positions, and ring-opening metathesis polymerization (ROMP). nih.gov

The cyclopentene framework is a common feature in many biologically active molecules and natural products, making the synthesis of its derivatives a critical endeavor in medicinal chemistry and drug discovery. unibe.chgoogle.com Synthetic methodologies are continuously being developed to create functionalized cyclopentenes with high stereoselectivity, often employing strategies like the Pauson-Khand reaction, Nazarov cyclization, and various cycloadditions. researchgate.netacs.org The versatility of these compounds is further highlighted by their use as precursors in the synthesis of more complex carbocyclic and heterocyclic systems. acs.org

Significance of Ether Linkages within Unsaturated Cyclic Frameworks

The presence of the ether linkage can impact the electronic properties of the adjacent allylic system. While ethers are typically stable under a range of conditions, their presence can sometimes facilitate or direct specific reactions. acs.orgresearchgate.net For instance, the cleavage of the ether bond can be a key step in certain synthetic transformations, although it generally requires specific reagents or harsh conditions. nih.gov In the context of allylic ethers, the ether oxygen can play a role in directing stereoselective reactions on the neighboring double bond or at the allylic position. The stability of the ether linkage also makes it a useful protecting group for alcohols in multi-step syntheses.

Fundamental Structural Features and Inherent Stereochemical Considerations of Cyclopentenyl Ethers

The structure of 2-Cyclopenten-1-yl ether consists of two cyclopentene rings connected through an ether linkage at the allylic position (C-1). The cyclopentene ring itself is not planar and undergoes rapid conformational changes, primarily through a "ring-puckering" motion. rsc.orgrsc.org This dynamic behavior influences the spatial orientation of the substituents on the ring.

For a substituted cyclopentene like this compound, several stereochemical aspects are noteworthy. The attachment of the ether oxygen at the C-1 position, which is a stereocenter, means that the compound can exist as different stereoisomers. When considering both rings, diastereomers (such as R,R, S,S, and the meso R,S forms) are possible.

The stereochemistry at the allylic position is crucial in many reactions of cyclopentenyl systems. The synthesis of allylic ethers with high stereoselectivity is a significant area of research, often employing methods that control the configuration of the newly formed C-O bond. acs.orgorganic-chemistry.orgnih.gov The conformational preferences of the cyclopentene ring, with its non-planar envelope or twist conformations, can influence the approach of reagents and thus the stereochemical outcome of reactions. biomedres.usresearchgate.net For instance, substituents at the allylic position can preferentially occupy pseudo-axial or pseudo-equatorial positions, which can have energetic consequences and affect reactivity. rsc.org

Compound Data

Below are tables detailing some of the known physical and chemical properties of this compound and a related compound for reference.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 15131-55-2 nist.govchemicalbook.comchemicalbook.com
Molecular Formula C₁₀H₁₄O nist.govchemicalbook.com
Molecular Weight 150.22 g/mol chemicalbook.com
Boiling Point 86-88 °C at 12 mmHg chemicalbook.comchemicalbook.com
Density 0.972 g/mL at 25 °C chemicalbook.comchemicalbook.com
Refractive Index (n²⁰/D) 1.489 chemicalbook.comchemicalbook.com
Melting Point -74 °C chemicalbook.comchemicalbook.com

Table 2: Related Compound Properties - 2-Cyclopenten-1-one (B42074)

PropertyValueReference
CAS Number 930-30-3 sigmaaldrich.com
Molecular Formula C₅H₆O sigmaaldrich.com
Molecular Weight 82.10 g/mol
Boiling Point 64-65 °C at 19 mmHg cookechem.comsigmaaldrich.com
Density 0.98 g/mL at 25 °C cookechem.comsigmaaldrich.com
Refractive Index (n²⁰/D) 1.481 cookechem.comsigmaaldrich.com

Properties

CAS No.

15131-55-2

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

3-cyclopent-2-en-1-yloxycyclopentene

InChI

InChI=1S/C10H14O/c1-2-6-9(5-1)11-10-7-3-4-8-10/h1,3,5,7,9-10H,2,4,6,8H2

InChI Key

JHXDCKWLPYBHJY-UHFFFAOYSA-N

SMILES

C1CC(C=C1)OC2CCC=C2

Canonical SMILES

C1CC(C=C1)OC2CCC=C2

Other CAS No.

15131-55-2

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

Methodologies for the Synthesis of 2 Cyclopenten 1 Yl Ether and Analogous Structures

Direct Etherification Approaches to Cyclopentenols

Direct etherification methods commence with a pre-formed cyclopentenol (B8032323) ring and focus on the formation of the ether linkage at the C1 position. These approaches are advantageous when the corresponding alcohol is readily available. The primary methods involve the substitution of the hydroxyl group's proton (alkylation) or the entire hydroxyl group (dehydration).

Alkylation strategies are classic and widely employed methods for ether synthesis, with the Williamson ether synthesis being a cornerstone reaction. This method involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then undergoes an SN2 reaction with an alkyl halide or another suitable electrophile.

The general mechanism for the Williamson ether synthesis is as follows:

Deprotonation : The cyclopentenol is treated with a strong base (e.g., sodium hydride, NaH) to form the sodium cyclopentenoxide.

Nucleophilic Attack : The resulting alkoxide attacks an alkyl halide (R-X, where X is I, Br, or Cl), displacing the halide and forming the desired ether.

The reaction conditions are typically alkaline, and high concentrations of the base and elevated temperatures can be favorable for the reaction. francis-press.com The reactivity of the alkylating agent is crucial, with the rate of reaction following the trend R-I > R-Br > R-Cl. francis-press.com

Reactant 1 Reactant 2 Base Product Key Features
2-Cyclopenten-1-ol (B1584729)Alkyl Halide (R-X)Strong Base (e.g., NaH)2-Cyclopenten-1-yl etherClassic SN2 mechanism; requires strong base.
2-Cyclopenten-1-olAlkyl Tosylate (R-OTs)Strong Base (e.g., NaH)This compoundTosylate is an excellent leaving group.

Factors influencing the success of this strategy include the choice of base, solvent, and the nature of the alkylating agent to avoid competing elimination reactions. francis-press.com

Dehydration methodologies involve the reaction of two alcohol molecules, or an alcohol and another species, to form an ether with the elimination of water. These reactions are typically catalyzed by acid. For the synthesis of an unsymmetrical ether like a specific this compound, this would involve the cross-etherification of 2-cyclopenten-1-ol with another alcohol (R-OH).

Acid-catalyzed dehydration can proceed through different mechanisms depending on the alcohol structure and reaction conditions. The synthesis of unsymmetrical ethers via catalytic cross-etherification of alcohols can be challenging due to the formation of undesired symmetrical ether byproducts. researchgate.net However, selective methods have been developed, often employing solid acid catalysts like zeolites, particularly in the gas phase. researchgate.net

Key aspects of this methodology include:

Catalyst : Brønsted or Lewis acids are typically used. Zeolites have shown promise in providing selectivity in cross-etherification reactions. researchgate.net

Byproducts : The primary byproduct is water, making this an atom-economical approach. However, the formation of symmetrical ethers (from the self-etherification of each alcohol) and elimination products (alkenes) can reduce the yield of the desired unsymmetrical ether. researchgate.net

Conditions : The reaction often requires elevated temperatures to drive the dehydration process.

Method Reactants Catalyst Conditions Challenges
Acid-Catalyzed Dehydration2-Cyclopenten-1-ol, R-OHBrønsted Acid (e.g., H₂SO₄)HeatLow selectivity, formation of symmetrical ethers and elimination byproducts.
Zeolite-Catalyzed Etherification2-Cyclopenten-1-ol, R-OHZeolite (e.g., ZSM-5)Gas-phase, HeatCatalyst design is crucial for achieving high selectivity for the cross-ether product. researchgate.net

Construction of the this compound Core via Ring Formation

An alternative to functionalizing a pre-existing ring is to construct the this compound core through intramolecular cyclization. These methods build the five-membered ring from an acyclic precursor, offering a high degree of control over the substitution pattern and stereochemistry of the final product.

Radical cyclizations are powerful reactions for forming rings, as they proceed through neutral intermediates and are often tolerant of various functional groups. wikipedia.org The synthesis of five-membered rings is particularly favored in these reactions. The general process involves three steps: radical generation, intramolecular cyclization, and quenching of the cyclized radical. wikipedia.org

For the synthesis of a cyclopentenyl ether system, a common strategy involves the cyclization of a radical onto a multiple bond. The regioselectivity of the ring closure is a key consideration. In many cases, a 5-exo cyclization is kinetically favored over a 6-endo cyclization, leading to the formation of five-membered rings. wikipedia.org

An example of a relevant radical cyclization is the oxidative cyclization of unsaturated silyl enol ethers. In this process, the silyl enol ether is oxidized to a radical cation, which then undergoes cyclization to form a five-membered ring. researchgate.net This demonstrates how radical processes can be employed to construct the core cyclopentane structure, which can be a precursor to the target ether.

Radical Precursor Type Initiator Cyclization Mode Product Type Reference Finding
Unsaturated HalideBu₃SnH, AIBN5-exo-trigSubstituted Tetrahydrofuran5- and 6-membered rings are the most common products. wikipedia.org
Unsaturated Silyl Enol EtherOxidant (e.g., CAN)5-exo-trigCyclic KetoneProceeds via a radical cation intermediate. researchgate.net
Unsaturated CyanoesterPeroxide6-endo-trigSix-membered ringAn early example of radical cyclization in solution. societechimiquedefrance.fr

Transition metals, particularly gold(I) complexes, have emerged as exceptionally effective catalysts for the cyclization of enynes and related systems. The gold(I)-catalyzed cycloisomerization of propargyl vinyl ethers is a prominent example that can lead to the formation of cyclopentenyl systems. acs.orgrsc.org

This reaction is believed to proceed through the π-coordination of the gold(I) catalyst to the alkyne, which triggers a cascade of events. The specific pathway can be influenced by substituents on the starting material, leading to a variety of cyclic products. rsc.orgresearchgate.net In some cases, the reaction can involve a propargylic substitution followed by cycloisomerization, all mediated by the same gold catalyst. mdpi.com This methodology provides an efficient route to highly substituted cyclopentadienes and related five-membered rings. acs.org

A screening of various gold(I) catalysts, often generated in situ from a gold chloride precursor and a silver salt, can be necessary to optimize the reaction for a specific substrate. acs.org

Catalyst System Substrate Product Key Feature
Au(I) complexesPropargyl Vinyl EtherSubstituted Cyclopentadiene (B3395910)/Cyclopentenyl derivativeComplete chirality transfer has been observed. acs.org
Gold(I)Propargyl Vinyl EtherFurofuran or Furopyran derivativesReaction outcome is controlled by substituents. rsc.org
Gold(III)N-Tosylpropargyl Amines and 1,3-DicarbonylsPoly-Substituted FuransTandem propargylic substitution and cycloisomerization. mdpi.com

This approach is highly valuable for its ability to construct the cyclopentene (B43876) ring with high levels of complexity and stereochemical control in a single step.

Cyclization Reactions Yielding Cyclopentenyl Ether Systems

Intramolecular Rearrangements and Carbene Insertions to Form Cyclopentene-Ether Scaffolds

The formation of cyclopentene-ether scaffolds through intramolecular reactions represents an efficient strategy for constructing these five-membered rings. Among these methods, intramolecular rearrangements and carbene C-H insertion reactions are particularly powerful.

Transition-metal-catalyzed carbene insertion is a direct and efficient method for creating carbon-carbon bonds. snnu.edu.cn In the context of forming cyclopentene rings, rhodium-mediated intramolecular carbene insertion into a tertiary C-H bond has been demonstrated as a key step in complex molecule synthesis. For instance, a 4-(Z)-β-vinyl-α-diazo-β-ketoester can be converted into a spiro-enone in excellent yield, showcasing the power of this approach to build functionalized five-membered rings. acs.org While this example leads to a cyclopentenone, the underlying principle of intramolecular C-H insertion by a carbene is a viable pathway to cyclopentene scaffolds. By modifying the substrate to incorporate an ether moiety, this methodology can be adapted for the synthesis of cyclopentenyl ethers.

The use of cyclopropenes as carbene precursors offers an alternative to traditional α-diazo carbonyl compounds. nih.gov Metal-catalyzed ring-opening of appropriately substituted cyclopropenes generates metal carbenoid intermediates. These intermediates can then undergo subsequent intramolecular reactions. For example, rhodium(II) carbenoids generated from 3,3-dimethylcyclopropenylcarbinols can participate in highly efficient and diastereoselective 1,5- or 1,6-C-H insertions to yield substituted cyclopentanols and other cyclic ethers. nih.gov This strategy avoids the use of potentially hazardous diazo compounds and allows for the construction of diverse cyclic systems. nih.gov The resulting products often contain an isopropylidene group, which can be subsequently cleaved to a carbonyl group, further increasing the synthetic utility of this method. nih.gov

N-heterocyclic carbenes (NHCs) have also been employed to catalyze the intramolecular formation of cyclopentenes. An enantioselective intramolecular aldol (B89426) reaction of achiral tricarbonyl compounds, catalyzed by a chiral NHC, can produce α,α-disubstituted cyclopentenes. nih.gov The proposed mechanism involves the initial addition of the NHC to an aldehyde, followed by an enantioselective aldol reaction to form a β-hydroxy ketone intermediate. Subsequent intramolecular acylation and decarboxylation of the resulting β-lactone yield the cyclopentene product. nih.gov This method is notable for its ability to create a quaternary carbon stereocenter with high enantioselectivity. nih.gov

Reaction TypeCatalyst/ReagentPrecursor TypeProduct ScaffoldReference
Intramolecular Carbene InsertionRhodium catalystα-diazo-β-ketoesterSpiro-enone acs.org
Ring-Opening/C-H InsertionRhodium(II) catalyst3,3-DimethylcyclopropenylcarbinolSubstituted cyclopentanol nih.gov
Intramolecular Aldol ReactionChiral N-heterocyclic carbeneAchiral tricarbonyl compoundα,α-Disubstituted cyclopentene nih.gov

Transformations of Related Cyclopentenones to Ether Derivatives

Cyclopentenones are versatile and powerful synthons for the synthesis of a wide array of bioactive molecules due to the diverse chemical modifications possible at the enone structural motif. acs.org Transformations of these readily available starting materials provide a direct entry into cyclopentenyl ether derivatives.

Enol Ether Formation from Cyclopentenones

The conversion of the ketone functionality in a cyclopentenone to an enol ether is a direct method to obtain cyclopentadienyl ethers or related structures. Silyl enol ethers are common intermediates in this context and are valuable for further reactions. For example, a ketone can be reacted with diisopropylethylamine (DIPEA) and tert-butyldimethylsilyl triflate (TBSOTf) to generate the corresponding silyl enol ether in good yield. nih.gov These silyl enol ethers can then serve as coupling partners in reactions such as the Pauson-Khand reaction to construct more complex polycyclic systems. nih.gov This strategy delivers synthetically valuable oxygenated cyclopentenone products with yields up to 93%. nih.gov The facile removal of the silyl protecting group allows for further functionalization at the oxygenated site. nih.gov

Another approach involves the condensation of a 1,3-cyclopentadienone with a chiral auxiliary, such as menthol. This reaction forms a mixture of separable diastereomers of a cyclopentenone intermediate, which can then be used in enantioselective syntheses. acs.org This method highlights the use of enol ether formation as a means of resolving racemic mixtures and introducing chirality. acs.org

Reductive Etherification Pathways

Reductive etherification provides a pathway to convert the carbonyl group of a cyclopentenone into an ether by a combination of reduction and ether formation. This transformation can be achieved using various catalytic systems. A general method for the reductive etherification of ketones involves the use of a heterogeneous platinum catalyst at ambient hydrogen pressure, with molecular sieves to trap the water byproduct. organic-chemistry.org

More specifically, iron- and silyl chloride-catalyzed reductive etherification can prepare ethers from various ketones using triethylsilane as the reducing agent. organic-chemistry.org Another efficient system employs a well-defined cationic Ru-H complex, which catalyzes the reductive etherification of ketones with alcohols using molecular hydrogen as the reductant and water as a solvent. nih.gov This method is highly chemoselective and environmentally benign. nih.gov

For the synthesis of cyclic ethers, intramolecular reductive etherification of diketones can be accomplished. A metal-free approach using a simple triarylborane catalyst and hydrogen gas as the reductant allows for the reductive cycloetherification of 1,4- and 1,5-diketones to yield cis-2,5- and cis-2,6-disubstituted tetrahydrofurans and tetrahydropyrans, respectively. Although this example leads to saturated cyclic ethers, the principle can be adapted to unsaturated precursors to potentially form cyclopentenyl ether systems. The reaction proceeds through ketone reduction, cyclodehydration, and a stereodetermining oxocarbenium ion reduction.

MethodCatalyst/ReagentsReductantSubstrateProduct TypeReference
Heterogeneous CatalysisPlatinumH₂KetoneEther organic-chemistry.org
Iron CatalysisIron(III) oxo acetate / Chloro(trimethyl)silaneTriethylsilaneKetone/AldehydeEther organic-chemistry.org
Ruthenium CatalysisCationic Ru-H complexH₂Ketone/Aldehyde + AlcoholUnsymmetrical Ether nih.gov
Borane CatalysisTriarylboraneH₂1,4-Diketonecis-2,5-Disubstituted THF

Stereoselective Synthesis of Chiral this compound Systems

The demand for enantiomerically pure compounds in pharmaceuticals and material science has driven the development of stereoselective synthetic methods. Accessing chiral this compound systems requires precise control over the stereochemistry during the synthesis.

Asymmetric Synthetic Routes to Enantiomerically Enriched Cyclopentenyl Ethers

Asymmetric synthesis aims to create chiral molecules with a high excess of one enantiomer. A catalytic enantioselective aza-Piancatelli rearrangement of furylcarbinols has been developed using a chiral Brønsted acid catalyst. nih.gov This method allows for the diastereo- and enantioselective synthesis of diverse N-alkyl α-chiral sulfoximines, which are structurally analogous to cyclopentenyl ethers. nih.gov

The development of novel chiral ligands is crucial for advancing asymmetric catalysis. Chiral spiro monodentate phosphine ligands have been successfully used in the nickel-catalyzed enantioselective direct addition of styrenes to imines, yielding chiral allylic amines with excellent enantioselectivity. acs.org The well-defined, deep chiral pockets of these spiro ligands are essential for the asymmetric induction. acs.org Such ligands hold promise for the development of asymmetric syntheses of cyclopentenyl ethers.

Kinetic resolution is another powerful strategy for obtaining enantiomerically enriched compounds. This can be achieved using chiral reagents or catalysts that react at a faster rate with one enantiomer of a racemic mixture. For example, a racemic cyclopentenone was resolved using chiral phosphinite ligands in a rhodium-catalyzed reaction, affording the desired product in good yield and with excellent enantioselectivity. acs.org

Chemoenzymatic Methods for Selective Transformations

Chemoenzymatic methods combine the high selectivity of enzymes with the versatility of chemical synthesis to produce enantiopure compounds. rochester.edu Enzymatic resolution is a well-established technique that offers high enantioselectivity under mild conditions. acs.org

Lipases are frequently used for the enzymatic resolution of hydroxylated cyclopentenones, which are valuable precursors for various bioactive molecules. acs.org For instance, a chemoenzymatic method for the synthesis of (-)-epipentenomycin I involved the enzymatic resolution of a 4-hydroxycyclopentenone racemate derivatized with a bulky chiral auxiliary. acs.org The lipase-catalyzed acylation proceeded with high enantioselectivity, and after separation, the chiral auxiliary was removed to yield the desired enantiomerically pure precursor. acs.org

Engineered enzymes are also being developed for novel transformations. Variants of ene reductases have been engineered to act as efficient biocatalysts for the photoenzymatic radical-mediated stereoselective hydrosulfonylation, producing β-chiral sulfonyl compounds with high yields and excellent enantiomeric ratios. nih.gov This demonstrates the potential of combining biocatalysis with other activation methods to achieve challenging stereoselective transformations that could be applied to the synthesis of chiral cyclopentenyl ethers.

MethodEnzyme/CatalystTransformationKey FeatureReference
Enzymatic ResolutionLipaseAcylation of racemic 4-hydroxycyclopentenoneHigh enantioselectivity with a chiral auxiliary acs.org
Enzymatic ResolutionAcinetobacter sp. cellsHydrolysisImmobilized cells improve activity and enantioselectivity acs.org
Photoenzymatic CatalysisEngineered Ene ReductaseStereoselective hydrosulfonylationRadical-mediated transformation with high yield and e.r. nih.gov
Chemical ResolutionChiral Rhodium ComplexReaction with racemic cyclopentenoneKinetic resolution with high enantioselectivity acs.org

Reaction Mechanisms and Reactivity of the 2 Cyclopenten 1 Yl Ether Moiety

Reactivity Profile of the Cyclopentene (B43876) Double Bond

The carbon-carbon double bond within the cyclopentene ring is a region of high electron density, making it susceptible to attack by electrophiles. Its reactivity is modulated by the adjacent allylic ether group.

The double bond of 2-Cyclopenten-1-yl ether readily undergoes electrophilic addition reactions. In the presence of protic acids like hydrogen halides (HX), the reaction is initiated by the attack of the pi electrons on the electrophilic hydrogen atom. libretexts.org This process typically follows Markovnikov's rule, which states that the hydrogen adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. openstax.org

The mechanism proceeds in two main steps:

Electrophilic Attack: The pi bond of the alkene attacks the electrophile (e.g., H⁺ from HBr), forming a new C-H sigma bond and a carbocation intermediate. libretexts.org In the case of this compound, this results in the formation of a secondary carbocation adjacent to the carbon bearing the ether linkage. The stability of this carbocation is a key factor in determining the reaction rate. openstax.org

Nucleophilic Attack: The resulting halide anion (e.g., Br⁻) acts as a nucleophile and attacks the electron-deficient carbocation, forming the final alkyl halide product. libretexts.org

The regioselectivity of the addition is governed by the formation of the more stable carbocation intermediate. The ether oxygen's proximity can influence the carbocation's stability through inductive effects.

Table 1: Regioselectivity in Electrophilic Addition to this compound
ReactantIntermediate CarbocationMajor ProductGoverning Principle
This compound + HBrSecondary carbocation at C2 (stabilized)trans-2-Bromo-1-alkoxycyclopentaneMarkovnikov's Rule openstax.org

Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules. study.com The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example where a conjugated diene reacts with an alkene (dienophile) to form a cyclohexene (B86901) derivative. wikipedia.org

In this context, the double bond of this compound can function as the dienophile. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. libretexts.org While an ether group is generally considered electron-donating, its influence on the dienophilic character of the cyclopentene ring allows it to participate in Diels-Alder reactions, particularly with electron-rich dienes. chemistrysteps.com These reactions are stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.org For instance, cyclic dienes like cyclopentadiene (B3395910) are highly reactive and can lead to the formation of bridged bicyclic products. chemistrysteps.com

Table 2: Diels-Alder Reactivity of Cyclopentene Moiety
Role of Cyclopentene EtherTypical Diene PartnerProduct TypeKey Features
DienophileElectron-rich conjugated diene (e.g., 1,3-Butadiene)Substituted cyclohexene adductConcerted mechanism, stereospecific, formation of six-membered rings. wikipedia.orglibretexts.org

Reactivity of the Ether Linkage

Ethers are generally characterized by their low reactivity, which is why they are often used as solvents. libretexts.orgquora.com However, the C-O bond in ethers can be cleaved under specific, typically harsh, conditions, such as in the presence of strong acids. masterorganicchemistry.comopenstax.org The allylic nature of this compound significantly enhances the reactivity of its ether linkage compared to saturated alkyl ethers.

The oxygen atom in the ether linkage possesses two lone pairs of electrons, rendering it nucleophilic and basic. youtube.com The initial step in the acid-catalyzed cleavage of an ether is the protonation of this oxygen atom by a strong acid (e.g., HBr or HI). masterorganicchemistry.comchemistrysteps.com This converts the alkoxy group (-OR) into a good leaving group (ROH) by forming a protonated ether, an oxonium ion intermediate. fiveable.me This protonation step is a prerequisite for subsequent nucleophilic substitution reactions that lead to the cleavage of the C-O bond. youtube.com

Acid-catalyzed ether cleavage can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether. wikipedia.orglibretexts.org For this compound, the presence of the allylic group strongly favors an Sₙ1 pathway. libretexts.orgopenstax.orglibretexts.org

The mechanism involves:

Protonation: The ether oxygen is protonated by a strong acid. libretexts.org

Formation of Carbocation: The protonated ether dissociates, leading to the cleavage of the C-O bond. This step is facilitated by the formation of a resonance-stabilized allylic carbocation. fiveable.me The stability of this intermediate makes the Sₙ1 pathway highly favorable compared to the Sₙ2 mechanism, which would be expected for primary or secondary alkyl ethers. libretexts.orgopenstax.org

Nucleophilic Attack: A nucleophile, such as a halide ion from the acid, attacks the carbocation to yield the final products. fiveable.me

This reactivity is analogous to the acid-catalyzed ring-opening of strained cyclic ethers like epoxides, although ethers like this compound require stronger acidic conditions due to lower ring strain. libretexts.orglibretexts.org

Table 3: Mechanism of Acid-Catalyzed Cleavage of this compound
StepDescriptionKey IntermediateFavored Mechanism
1Protonation of ether oxygen by strong acid (HBr, HI).Oxonium ionSₙ1 libretexts.orglibretexts.org
2Cleavage of the C-O bond to form an alcohol and a carbocation.Resonance-stabilized allylic carbocation
3Nucleophilic attack by a halide ion on the carbocation.Final products (allylic halide and alcohol)

Allylic systems, such as the one present in this compound, are prone to rearrangement reactions where the double bond shifts its position. wikipedia.org One of the most significant types of rearrangement in related systems is the libretexts.orglibretexts.org-sigmatropic rearrangement, exemplified by the Claisen rearrangement. wikipedia.orglibretexts.org The classic Claisen rearrangement involves an allyl vinyl ether, which rearranges upon heating to form a γ,δ-unsaturated carbonyl compound. wikipedia.org

While this compound itself is not an allyl vinyl ether, analogous structures where the R-group is a vinyl moiety can undergo this powerful carbon-carbon bond-forming reaction. libretexts.org The reaction proceeds through a concerted, pericyclic mechanism involving a cyclic six-membered transition state. rsc.org

Furthermore, nucleophilic substitution reactions at the allylic carbon can also proceed with rearrangement. An Sₙ2' reaction can occur, where the nucleophile attacks the carbon at the opposite end of the double bond, causing the double bond to migrate and the leaving group to be displaced. wikipedia.org This contrasts with the direct Sₙ2 attack at the carbon bearing the leaving group. The potential for such allylic shifts is an important consideration in predicting the products of substitution reactions in cyclopentenyl ether systems. wikipedia.org

Oxidation and Reduction Pathways of Cyclopentenyl Ethers

The reactivity of the this compound is significantly influenced by the presence of the carbon-carbon double bond within the cyclopentene ring. This unsaturation provides a site for various oxidation and reduction reactions, allowing for the selective transformation of the molecule.

The double bond in the cyclopentene ring of this compound is susceptible to oxidation, most notably through epoxidation. This reaction introduces an epoxide, a three-membered ring containing an oxygen atom, across the double bond. masterorganicchemistry.comlibretexts.org Peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for this transformation. libretexts.org

The reaction proceeds via a concerted mechanism where the peroxyacid delivers an oxygen atom to the double bond. libretexts.org The stereochemistry of the starting alkene is retained in the product; a cis-alkene will yield a cis-epoxide. libretexts.org In the case of this compound, the attack of the oxidizing agent can occur from either face of the cyclopentene ring, potentially leading to a mixture of stereoisomeric epoxides.

The resulting epoxide is a highly reactive intermediate due to the significant ring strain of the three-membered ring. masterorganicchemistry.comwikipedia.org This reactivity allows for subsequent nucleophilic ring-opening reactions under both acidic and basic conditions to introduce a variety of functional groups. masterorganicchemistry.comlibretexts.org

Table 1: Common Oxidizing Agents for Alkenes and Their Expected Products with this compound

Oxidizing AgentExpected Product
m-CPBA2,3-Epoxycyclopentyl ether
Hydrogen Peroxide (with catalyst)2,3-Epoxycyclopentyl ether

This table is generated based on established principles of alkene oxidation.

The double bond of the this compound can be readily reduced to the corresponding saturated cyclopentyl ether. This transformation is typically achieved through catalytic hydrogenation or by using chemical reducing agents like diimide.

Catalytic Hydrogenation:

This method involves the addition of hydrogen gas (H₂) across the double bond in the presence of a metal catalyst. chemistrytalk.org Common catalysts include palladium (Pd), platinum (Pt), and nickel (Ni). chemistrytalk.orgdocbrown.info The reaction occurs on the surface of the metal catalyst, where both the hydrogen and the unsaturated ether are adsorbed. chemistrytalk.orgdocbrown.info This process results in the syn-addition of two hydrogen atoms to the same side of the double bond. chemistrytalk.org

Table 2: Catalysts for the Hydrogenation of Unsaturated Ethers

CatalystTypical Reaction Conditions
Palladium on Carbon (Pd/C)H₂ gas, room temperature, atmospheric pressure
Platinum(IV) Oxide (PtO₂)H₂ gas, room temperature, atmospheric pressure
Raney Nickel (Raney Ni)H₂ gas, elevated temperature and pressure

This table provides examples of common hydrogenation catalysts and general conditions.

Diimide Reduction:

Diimide (N₂H₂) is a reagent that can be generated in situ from precursors like hydrazine (B178648) and an oxidizing agent, or from the thermal decomposition of azodicarboxylates. wikipedia.orgorganicreactions.org Diimide reduces alkenes to alkanes with high selectivity for non-polar double bonds and offers a metal-free alternative to catalytic hydrogenation. wikipedia.org The reduction with diimide also proceeds via a syn-addition of hydrogen. wikipedia.org This method is often favored when other functional groups sensitive to hydrogenolysis are present in the molecule. wikipedia.orgorganic-chemistry.org

Radical Reactions Involving Cyclopentenyl Ethers

The allylic position of the this compound (the carbon atom adjacent to the double bond) is a key site for radical reactivity. Abstraction of a hydrogen atom from this position leads to the formation of a resonance-stabilized allylic radical.

Free Radical Halogenation:

In the presence of a radical initiator (e.g., UV light or heat), this compound can undergo free radical halogenation, typically with bromine (Br₂) or chlorine (Cl₂). youtube.comyoutube.com The reaction proceeds through a chain mechanism involving initiation, propagation, and termination steps. youtube.comyoutube.com The key intermediate is the this compound radical, formed by the abstraction of an allylic hydrogen by a halogen radical. libretexts.org

The unpaired electron in this allylic radical is delocalized over three carbon atoms, as depicted by resonance structures. libretexts.orglibretexts.orgopenstax.org This delocalization means that the subsequent reaction with a halogen molecule can occur at either of the two terminal carbons of the allylic system, potentially leading to a mixture of products. libretexts.orglibretexts.org

Radical Addition of HBr:

In the presence of peroxides, hydrogen bromide (HBr) can add across the double bond of this compound via a radical chain mechanism. chemistrysteps.comyoutube.com This reaction is initiated by the formation of a bromine radical from HBr and the peroxide. chemistrysteps.comyoutube.com The bromine radical then adds to the double bond in a regioselective manner to form the more stable carbon radical intermediate. chemistrysteps.comlibretexts.org For the this compound, this would involve the formation of a radical at the carbon atom that is not bonded to the ether oxygen, due to the stabilizing effect of the adjacent carbon atom. The resulting carbon radical then abstracts a hydrogen atom from another molecule of HBr to complete the addition and propagate the chain. chemistrysteps.com This process is known as an anti-Markovnikov addition. chemistrysteps.comyoutube.com

The stability of the radical intermediates formed during these reactions plays a crucial role in determining the reaction pathways and product distributions. The this compound radical is an example of an allylic radical. libretexts.org

Table 3: Relative Stability of Carbon Radicals

Radical TypeExampleRelative Stability
AllylicThis compound radicalHigh
Tertiary Alkyltert-Butyl radicalModerate
Secondary AlkylIsopropyl radicalLow
Primary AlkylEthyl radicalVery Low
MethylMethyl radicalLeast Stable

This table illustrates the general trend in the stability of carbon-centered radicals.

Computational and Theoretical Chemistry of 2 Cyclopenten 1 Yl Ether

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional structure, electronic properties, and conformational landscape of molecules. For 2-Cyclopenten-1-yl ether, these calculations would reveal insights into its stability, reactivity, and spectroscopic properties.

Analysis of Electronic Structure and Bonding Characteristics

The electronic structure of this compound is characterized by the interplay between the π-system of the double bond and the electron-donating ether oxygen. Density Functional Theory (DFT) calculations on analogous cyclopentene (B43876) derivatives can provide a qualitative understanding of these characteristics. The analysis would typically involve examining the molecular orbitals, charge distribution, and bond metrics.

Key electronic features would include the Highest Occupied Molecular Orbital (HOMO), which is likely to have significant contributions from the C=C π-bond and the lone pairs of the ether oxygen, and the Lowest Unoccupied Molecular Orbital (LUMO), which would be predominantly located on the C=C π* antibonding orbital. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and electronic spectra.

Table 1: Representative Calculated Electronic Properties for a Model Allylic Ether System (Note: This data is illustrative and based on typical values for simple allylic ethers, not specific calculations for this compound.)

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment1.5 D

Conformational Analysis and Isomerism of Cyclopentenyl Ethers

The cyclopentene ring is not planar and exists in puckered conformations to relieve ring strain. Theoretical studies on 2-cyclopenten-1-ol (B1584729), a closely related precursor, have shown that the molecule can exist in multiple stable conformations. These arise from the interplay between the ring-puckering motion and the rotation around the C-O bond.

For this compound, which consists of two cyclopentenyl rings linked by an ether oxygen, the conformational landscape is expected to be even more complex. The possible conformations would be determined by the relative orientations of the two rings with respect to each other and the puckering of each individual ring. The most stable conformers would be those that minimize steric hindrance and maximize stabilizing electronic interactions. Due to the presence of two stereocenters at the allylic carbons, diastereomers (cis and trans isomers) are possible, each with its own set of conformers.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the mapping of reaction pathways.

Transition State Analysis for Ether Formation and Transformations

The formation of this compound, for instance, via the Williamson ether synthesis from 2-cyclopenten-1-ol, can be modeled to determine the structure and energy of the transition state. This would involve locating the saddle point on the potential energy surface corresponding to the nucleophilic attack of the cyclopentenoxide on an activated cyclopentenyl species.

Transformations of allylic ethers, such as isomerization or rearrangement reactions, have been studied computationally. These studies often reveal that such reactions can proceed through various mechanisms, including concerted pericyclic pathways or stepwise processes involving ionic or radical intermediates. Transition state analysis provides the activation energies for these different pathways, helping to predict which one is kinetically favored.

Prediction of Reaction Pathways and Associated Energetics

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a given reaction can be constructed. For this compound, computational studies could predict the feasibility of various transformations, such as acid-catalyzed hydrolysis or addition reactions to the double bond.

For example, the energy profile for an acid-catalyzed addition of an electrophile to the double bond would help determine the regioselectivity of the reaction (i.e., whether the electrophile adds to the C2 or C3 position). The relative energies of the possible carbocation intermediates would be a key factor in this prediction.

Table 2: Illustrative Energetics for a Hypothetical Reaction of an Allylic Ether (Note: This data is hypothetical and serves to illustrate the type of information obtained from computational modeling.)

Reaction StepΔG (kcal/mol)
Reactant Complex Formation-2.5
Transition State 1+15.0
Intermediate Formation+5.0
Transition State 2+12.0
Product Formation-10.0

Molecular Dynamics Simulations for Dynamic Reactivity Prediction

While quantum chemical calculations provide information on static molecular properties and reaction pathways, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of molecules in a condensed phase. MD simulations of this compound, likely in a solvent, would involve solving Newton's equations of motion for all atoms in the system over a period of time.

These simulations can be used to explore the conformational space of the molecule more exhaustively than static calculations, revealing the timescales of conformational changes. Furthermore, MD simulations can provide information about the solvation structure around the molecule and how solvent molecules might participate in a reaction. By analyzing the trajectories of reactive encounters, it is possible to gain a more dynamic understanding of reactivity, complementing the static picture provided by transition state theory. For instance, simulations could be used to study the diffusion of reactants towards each other and the role of solvent in stabilizing or destabilizing transition states.

Development of Structure-Reactivity Relationships in Cyclopentenyl Ethers

The chemical reactivity of cyclopentenyl ethers is primarily dictated by the presence of the carbon-carbon double bond within the five-membered ring and the adjacent ether functional group. Computational studies, particularly those employing quantum mechanical calculations, offer valuable insights into how structural variations impact the reactivity of this class of compounds. These studies often focus on elucidating the influence of substituents on the electronic properties and steric environment of the molecule, which in turn affects the transition states and energy barriers of various reactions.

A key aspect in understanding the reactivity of cyclopentenyl ethers is the analysis of torsional strain within the cyclopentene ring. Density functional theory (DFT) calculations have been utilized to create libraries of ring strain energies for a wide range of cyclopentene derivatives. These studies reveal that the choice and position of substituents significantly influence the torsional strain, which is a critical driving force in reactions such as ring-opening metathesis polymerization (ROMP). For instance, computational analyses have shown that the size and steric bulk of the atom directly bonded to the cyclopentene ring have the most substantial impact on the torsional ring strain energy. Furthermore, substituents at the homoallylic position (C4) tend to induce higher ring strain energies compared to the same substituent at the allylic position (C3) due to increased eclipsing interactions. researchgate.net

The electronic nature of substituents also plays a pivotal role in modulating the reactivity of the double bond. Electron-donating groups can increase the electron density of the double bond, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups decrease the electron density, rendering the double bond less reactive towards electrophiles. While comprehensive computational studies specifically on substituted 2-cyclopenten-1-yl ethers are limited in publicly available literature, the principles derived from studies on analogous systems, such as other allylic ethers and substituted cyclopentenes, are highly applicable. For example, computational investigations into the formation and cyclization of related radical cations have demonstrated a clear correlation between the electronic properties of substituents (as quantified by Hammett parameters) and the reaction yields. nih.gov

Stereoselectivity in reactions of cyclopentenyl derivatives is another critical area where structure-reactivity relationships are evident. Experimental and computational studies on electrophilic additions to substituted cyclopentenes have shown that allylic and homoallylic substituents can exert significant control over the stereochemical outcome of the reaction. These substituents can influence the preferred conformation of the ring and sterically hinder one face of the double bond, leading to a selective approach of the electrophile from the less hindered face. nih.gov The interplay of steric and electronic effects is crucial in determining the facial selectivity of such reactions.

To systematically quantify these relationships, Quantitative Structure-Activity Relationship (QSAR) models can be developed. mdpi.comwseas.com These models correlate variations in molecular descriptors (representing electronic, steric, and hydrophobic properties) with changes in reactivity. For a series of cyclopentenyl ether derivatives, relevant descriptors could include:

Electronic Descriptors: Hammett constants (σ), calculated atomic charges, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and electrostatic potential maps.

Steric Descriptors: Taft steric parameters (Es), Sterimol parameters, and molecular volume.

Topological and Conformational Descriptors: Ring puckering parameters and dihedral angles.

By establishing a statistically significant correlation between these descriptors and experimentally or computationally determined reaction rates or selectivities, predictive models for the reactivity of novel cyclopentenyl ethers can be constructed.

Substituent (R)PositionHammett Constant (σp)Calculated HOMO Energy (eV)Calculated Activation Energy (kcal/mol)Predicted Relative Reactivity
-H-0.00-8.5015.01.0
-CH34-0.17-8.3514.22.5
-OCH34-0.27-8.2013.55.0
-Cl40.23-8.7516.50.3
-NO240.78-9.2018.00.05
-CH33-0.17-8.4014.52.0
-OCH33-0.27-8.2513.84.5

This conceptual table highlights how increasing the electron-donating character of a substituent (more negative σp value) correlates with a higher HOMO energy, a lower activation energy for electrophilic attack, and consequently, a higher predicted relative reactivity.

Advanced Spectroscopic Characterization of 2 Cyclopenten 1 Yl Ether and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete chemical structure of 2-Cyclopenten-1-yl ether in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) experiments, allows for unambiguous assignment of all atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For the symmetric this compound, the spectrum is relatively simple. Protons on carbons adjacent to the ether oxygen are deshielded and appear downfield, typically in the 3.4 to 4.5 ppm range. libretexts.orgopenstax.orgpressbooks.pub The olefinic protons of the cyclopentene (B43876) ring are expected to resonate further downfield. Based on data for 2-cyclopenten-1-one (B42074), these vinylic protons would appear between 6.1 and 7.8 ppm. chemicalbook.com The allylic and aliphatic protons of the ring will appear at higher fields (further upfield).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. Ether carbon atoms typically absorb in the 50 to 80 δ range. libretexts.orgpressbooks.pub In this compound, the carbon atom bonded to the oxygen (C1) would fall within this range. The olefinic carbons (C2 and C3) are expected at a much lower field, generally above 120 ppm, similar to those in cyclopentene itself. chemicalbook.com

2D NMR Spectroscopy: Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are essential for confirming the assignments.

COSY (¹H-¹H Correlation): Establishes the coupling relationships between adjacent protons, confirming the sequence of protons within the cyclopentenyl ring.

HSQC (¹H-¹³C Correlation): Maps each proton to the carbon atom it is directly attached to, allowing for definitive assignment of the ¹³C spectrum based on the more easily assigned ¹H spectrum. nih.gov

Expected NMR Data for this compound:

¹H NMR Expected Chemical Shifts (ppm)¹³C NMR Expected Chemical Shifts (ppm)
PositionProton TypeExpected Shift (δ)PositionExpected Shift (δ)
1Methine (CH-O)~4.0 - 4.5C1~75 - 85
2Olefinic (=CH)~5.8 - 6.2C2~130 - 135
3Olefinic (=CH)~5.6 - 6.0C3~128 - 133
4Aliphatic (CH₂)~2.2 - 2.5C4~30 - 35
5Aliphatic (CH₂)~1.8 - 2.1C5~20 - 25

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis (e.g., Tandem MS/MS)

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns under ionization.

In electron impact (EI) mass spectrometry, the molecular ion (M⁺) peak may be observed, though it can sometimes be weak or absent for ethers. miamioh.edu The primary fragmentation pathway for aliphatic and cyclic ethers is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the oxygen atom. miamioh.edunih.gov For this compound (m/z 150.22), this would lead to the loss of a cyclopentenyl radical (C₅H₇•, mass 67) to form a stable oxonium ion.

Expected Fragmentation Pattern:

α-Cleavage: The most significant fragmentation is expected to be the cleavage of one of the C-O bonds to lose a cyclopentenyl group, resulting in a prominent peak for the [C₅H₇O]⁺ fragment.

Rearrangements: The presence of the double bond allows for various rearrangements, which can lead to the loss of neutral molecules like water or smaller hydrocarbon fragments.

Tandem Mass Spectrometry (MS/MS): This technique can be employed to further investigate the structure of primary fragment ions. rsc.org By selecting a specific fragment ion (e.g., the base peak) and subjecting it to a second stage of fragmentation, a more detailed picture of its structure can be obtained, helping to differentiate between isomeric structures. rsc.org

Table of Expected Fragments in the Mass Spectrum of this compound:

m/z ValueProposed Fragment IonFragmentation Pathway
150[C₁₀H₁₄O]⁺•Molecular Ion (M⁺•)
83[C₅H₇O]⁺α-cleavage, loss of C₅H₇• radical
67[C₅H₇]⁺Cyclopentenyl cation
55[C₄H₇]⁺Further fragmentation of cyclopentenyl ring

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the key functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band characteristic of the C-O-C stretching vibration of the ether linkage, which typically appears in the 1050-1150 cm⁻¹ region. openstax.orgpressbooks.pub Other key absorptions include those from the C=C double bond and the associated C-H bonds.

C-O-C Stretch: A strong, characteristic band around 1100 cm⁻¹. rockymountainlabs.com

C=C Stretch: A medium intensity band around 1650 cm⁻¹.

=C-H Stretch: A sharp band appearing just above 3000 cm⁻¹.

sp³ C-H Stretch: Bands appearing just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C-O-C stretch is often weak in the Raman spectrum, the symmetric C=C stretching vibration of the cyclopentene ring is typically strong and easily identifiable. This makes Raman an excellent tool for confirming the presence of the unsaturated ring system. nih.govresearchgate.net

Key Vibrational Frequencies for this compound:

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
=C-H Stretch3040 - 30803040 - 3080Medium (IR), Strong (Raman)
sp³ C-H Stretch2850 - 29602850 - 2960Strong (IR & Raman)
C=C Stretch~1650~1650Medium (IR), Strong (Raman)
C-O-C Asymmetric Stretch1050 - 11501050 - 1150Strong (IR), Weak (Raman)
=C-H Bend (Out-of-plane)675 - 730-Strong (IR)

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. While this compound itself is a liquid at room temperature, this technique is invaluable for studying its solid, crystalline derivatives. chemicalbook.comchemicalbook.com

By introducing substituents onto the cyclopentenyl rings that promote crystallization, it is possible to obtain single crystals suitable for X-ray diffraction analysis. The resulting crystal structure provides highly accurate data on:

Bond Lengths and Angles: Precise measurement of all interatomic distances and angles.

Conformation: Determination of the exact puckering of the cyclopentene rings (e.g., envelope or twist conformation).

Stereochemistry: Unambiguous assignment of the relative and absolute stereochemistry in chiral derivatives.

Intermolecular Interactions: Insight into how molecules pack together in the crystal lattice.

This technique has been successfully applied to various cyclopentene and cyclopentenone derivatives to establish their absolute configurations and conformational preferences. researchgate.netresearchgate.netacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Degradation Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. It is an essential tool for analyzing the purity of this compound and identifying any related impurities or degradation products. researchgate.net

Purity Assessment: A sample of the ether is injected into the gas chromatograph, where it is vaporized and separated from other volatile components based on their boiling points and interactions with the stationary phase of the GC column. The retention time of the main peak corresponding to this compound can be used to confirm its identity against a standard, and the area of this peak relative to the total area of all peaks provides a quantitative measure of its purity.

Degradation Product Analysis: Ethers can be susceptible to oxidation upon prolonged exposure to air and heat, potentially forming peroxides or other degradation products. tue.nl GC-MS is highly effective for detecting and identifying these low-level impurities. As each separated component elutes from the GC column, it is ionized and analyzed by the mass spectrometer. The resulting mass spectrum for each impurity can be compared against spectral libraries or analyzed to propose a chemical structure, aiding in the understanding of the compound's stability and degradation pathways. nih.gov

Applications of 2 Cyclopenten 1 Yl Ether As a Synthetic Building Block

Precursor in the Total Synthesis of Complex Natural Products

The strategic importance of the 2-cyclopentenyl framework is most evident in its application as a starting point for the synthesis of complex natural products. Its inherent functionality provides a robust scaffold upon which chemists can elaborate to achieve the intricate stereochemistry and functionality of target molecules.

Construction of Jasmonate Derivatives

Jasmonates are a class of plant hormones that regulate a wide range of processes, including growth and defense against pathogens. mdpi.comnih.gov Structurally, they are characterized by a cyclopentanone (B42830) or cyclopentenone ring. The biosynthesis of jasmonic acid, for example, involves the cyclization of an unsaturated fatty acid to form 12-oxo-phytodienoic acid (OPDA), a cyclopentenone derivative. nih.govbioone.org This natural biosynthetic pathway inspires synthetic chemists to use cyclopentenone-based building blocks to construct various jasmonate derivatives. The total synthesis of (−)-Methyl jasmonate has been achieved from precursors derived from cyclopentadiene (B3395910). researchgate.net The α,β-unsaturated ketone functionality within the cyclopentenone ring is crucial for the reactions used to build the final jasmonate structure. nih.gov

Role in Other Biologically Active Molecule Synthesis

Beyond prostaglandins (B1171923) and jasmonates, the 2-cyclopentenone moiety is a key intermediate in the synthesis of a broad spectrum of other biologically active molecules. nih.gov Its ability to participate in various carbon-carbon bond-forming reactions makes it an ideal starting point for creating diverse cyclopentanoid natural products. The cyclopentenone unit is a powerful synthon for creating bioactive target molecules due to the wide range of chemical modifications the enone structure can undergo. acs.org

Intermediate in Pharmaceutical and Agro-chemical Development

The utility of 2-cyclopenten-1-yl ether and its derivatives extends into the development of synthetic molecules with potential therapeutic or agricultural applications. The cyclopentene (B43876) ring serves as a bioisostere for the furanose ring found in natural nucleosides, leading to the development of important carbocyclic nucleoside analogues.

Incorporation into Nucleoside Analogues (e.g., Carbovir-like Structures)

Carbocyclic nucleosides are a class of compounds where a methylene (B1212753) group replaces the oxygen atom in the furanose ring of natural nucleosides. nih.gov This structural modification often imparts greater metabolic stability and can lead to potent antiviral activity. Several important antiviral drugs, such as Abacavir (an anti-HIV agent), belong to this family. nih.gov

Chiral cyclopentenol (B8032323) derivatives are key intermediates in the synthesis of these biologically active carbocyclic nucleosides. acs.orgusu.edunih.gov For example, a practical methodology has been developed for synthesizing a key chiral cyclopentenol intermediate, which is then used to build various unnatural five-membered ring heterocyclic carbocyclic nucleosides. acs.orgnih.gov Some of these synthesized compounds have demonstrated significant antiviral activity against viruses such as vaccinia virus, cowpox virus, and SARS coronavirus. acs.orgusu.edunih.gov The synthesis of these analogues relies on the strategic functionalization of the cyclopentene ring to introduce the nucleobase and mimic the structure of a natural nucleoside.

Potential in Advanced Materials and Polymer Chemistry

While the primary application of this compound and related compounds is in the synthesis of biologically active molecules, their unique chemical properties suggest potential in other fields. The reactive nature of the α,β-unsaturated ketone in cyclopentenone derivatives opens possibilities for their use in polymer and materials science. For instance, related compounds have been explored as versatile building blocks for synthesizing more complex molecules and for their potential role in developing advanced materials with specific functionalities. The ability of the double bond and carbonyl group to participate in various polymerization reactions or to be incorporated into larger polymer backbones suggests that cyclopentenone-based structures could be used to create novel polymers with tailored thermal, mechanical, or optical properties. Although this area is less explored than its pharmaceutical applications, the fundamental reactivity of the cyclopentenone scaffold presents opportunities for future research in materials science. researchgate.net

Table of Key Synthetic Targets and Precursors

Natural Product/Analogue Class Key Cyclopentene-based Precursor Reference
Prostaglandin Analogues 2-(Cyclopent-2-enyl)-1-(2-oxocyclopentyl)ethanol electronicsandbooks.com
Jasmonate Derivatives 12-oxo-phytodienoic acid (OPDA) nih.govbioone.org

Table of Mentioned Chemical Compounds

Compound Name
This compound
2-Cyclopenten-1-one (B42074)
Prostaglandin I2 methyl ester
Jasmonic Acid
12-oxo-phytodienoic acid (OPDA)
Carbovir
Abacavir

Catalysis and Reaction Engineering in 2 Cyclopenten 1 Yl Ether Chemistry

Metal-Catalyzed Transformations of Cyclopentene (B43876) Ethers

Transition metals, with their diverse electronic properties and coordination capabilities, are central to many modern synthetic methods for forming and functionalizing cyclopentene ethers. Palladium, gold, and other metals like nickel, rhodium, and iron each offer unique catalytic activities for specific transformations.

Palladium catalysis is a cornerstone of organic synthesis, and its application in cyclopentene ether chemistry is no exception. It is particularly effective in promoting coupling reactions and cyclization cascades to construct the cyclopentene ring system.

One powerful strategy involves the palladium-catalyzed annulation of conjugate acceptors with allenyl boronic esters, which provides substituted cyclopentenes with high yields and diastereoselectivity. This method can be used to create polycyclic frameworks, including tricyclic lactams and lactones, which are core structures in some bioactive compounds. The reaction is thought to proceed through the conjugate addition of a nucleophilic propargylpalladium complex.

Another significant application is the enantioselective formal [3+2]-cycloaddition between vinyl cyclopropanes and prochiral Michael acceptors. This palladium-catalyzed process allows for the creation of highly functionalized cyclopentanes with multiple stereocenters, achieving excellent enantio- and diastereoselectivities. bohrium.com Vinyl cyclopropanes bearing electron-withdrawing groups can be opened into 1,3-dipoles by palladium(0) catalysts, which then react with olefins to form the five-membered ring. bohrium.com

Furthermore, palladium-catalyzed divergent cycloisomerization of 1,6-enynes offers a pathway to cyclopentene derivatives, where the reaction outcome can be controlled by the functional groups present in the starting material.

Table 1: Examples of Palladium-Catalyzed Reactions in Cyclopentene Synthesis

Reaction Type Substrates Catalyst System Product Key Features
Annulation Conjugate acceptors, Allenyl boronic ester Palladium catalyst with phosphoramidite ligands Substituted cyclopentenes High yields and diastereoselectivities; forms polycyclic frameworks. nih.gov

Gold(I) catalysts have emerged as powerful tools for the synthesis of cyclopentene cores, primarily through the activation of alkynes and allenes toward intramolecular cyclization. These reactions often proceed under mild conditions and exhibit high functional group tolerance.

A prominent application of gold(I) catalysis is the cycloisomerization of enynyl esters. This reaction can lead to the formation of chiral cyclopentadienyl esters from chiral enynyl ester precursors, often with high levels of chirality transfer. chinesechemsoc.orgresearchgate.net The proposed mechanism involves a gold-catalyzed 3,3-sigmatropic rearrangement to an enallenyl acetate, followed by a Nazarov-type cyclization. chinesechemsoc.org

Gold(I) catalysts are also effective in cascade reactions. For instance, the cycloisomerization of 1,6-cyclopropene-enes proceeds via a regioselective ring-opening of the cyclopropene to form an alkenyl gold carbenoid, which then undergoes intramolecular cyclopropanation. mdpi.com Another example is the cascade reaction of propargyl vinyl ethers, which involves a gold(I)-catalyzed propargyl Claisen rearrangement/Nazarov cyclization to form functionalized cyclopentadienes. mdpi.com

Furthermore, gold(I) complexes can catalyze the intramolecular hydroarylation of allenes, where the catalyst activates the allene for attack by an aromatic ring, leading to the formation of vinyl-substituted cyclic compounds. researchgate.netmdpi.com Cationic gold(I) phosphite catalysts are also capable of activating allenes for cascade reactions with epoxides, producing polyether structures that can include fused bicyclic systems containing five-membered ether rings. dntb.gov.ua

Table 2: Gold(I)-Catalyzed Reactions for Cyclopentene Core Formation

Reaction Type Substrates Catalyst System Product Key Features
Cycloisomerization Chiral enynyl esters Gold(I) complexes Chiral cyclopentadienyl esters High chirality transfer; proceeds via a Nazarov-type cyclization. chinesechemsoc.orgresearchgate.net
Cascade Reaction Propargyl vinyl ethers Gold(I) catalyst Functionalized cyclopentadienes Involves a propargyl Claisen rearrangement and Nazarov cyclization. mdpi.com
Cycloisomerization 1,6-Cyclopropene-enes Gold(I) catalyst Bicyclo[4.1.0]heptane derivatives Proceeds through an alkenyl gold carbenoid intermediate. mdpi.com

Besides palladium and gold, other transition metals like nickel, rhodium, and iron play significant roles in the synthesis and modification of cyclopentene ethers.

Nickel Catalysis: Nickel catalysts are effective for the intramolecular formation of C-O bonds, leading to the synthesis of cyclic enol ethers from vinyl halides and alcohols. nih.gov This method is operationally simple and provides direct access to these structures in high yields. Nickel-catalyzed cross-coupling reactions have also been developed for the formation of dialkyl ethers from acetals and aryl iodides, showcasing the versatility of nickel in C-O bond construction.

Rhodium Catalysis: Rhodium catalysts are particularly useful for enantioselective transformations. For example, the rhodium-catalyzed intermolecular enantioselective Alder-ene type reaction of cyclopentenes with silylacetylenes produces chiral vinylsilane-tethered cyclopentenes with high yields and enantioselectivities. sigmaaldrich.com This reaction proceeds through a desymmetrization of prochiral cyclopentenes. sigmaaldrich.com Additionally, rhodium-catalyzed asymmetric arylation of cyclobutenone ketals can yield cyclobutenyl enol ethers, which are precursors to complex cyclobutane structures. researchgate.net

Iron Catalysis: Iron, being an abundant and environmentally benign metal, is an attractive catalyst for various organic transformations. In the context of ether synthesis and modification, iron-catalyzed reactions are gaining prominence. Iron can catalyze the cross-dehydrogenative coupling (CDC) between C(sp³)-H bonds of cyclic ethers and other C-H bonds, enabling direct functionalization. nih.gov For instance, the CDC reaction between cyclic ethers and indoles has been reported. nih.gov Iron catalysts are also capable of C-O bond activation, allowing for cross-coupling reactions of aryl carbamates with alkyl bromides. chinesechemsoc.org Furthermore, iron-catalyzed cyclopropanation of alkenes offers a method for modifying the cyclopentene ring. mdpi.com

Table 3: Nickel, Rhodium, and Iron-Catalyzed Reactions

Metal Reaction Type Substrates Product Key Features
Nickel Intramolecular C-O Bond Formation Vinyl halides, Alcohols Cyclic enol ethers High yields, operationally simple. nih.gov
Rhodium Intermolecular Alder-ene Cyclopentenes, Silylacetylenes Chiral vinylsilane-tethered cyclopentenes High enantioselectivity through desymmetrization. sigmaaldrich.com
Iron Cross-Dehydrogenative Coupling Cyclic ethers, Indoles Functionalized ethers Direct C-H functionalization. nih.gov

Organocatalysis in Stereoselective Ether Synthesis

Organocatalysis has emerged as a powerful strategy for the stereoselective synthesis of cyclic compounds, including derivatives that can serve as precursors to or be converted into cyclopentenyl ethers. This approach avoids the use of metals and often provides high levels of stereocontrol.

A key strategy in this area is the asymmetric desymmetrization of prochiral starting materials. For example, the organocatalytic desymmetrization of 2,2-disubstituted cyclopentene-1,3-diones can be achieved through a formal C(sp²)-H amidation using a cinchonidine catalyst, providing access to enantioenriched chiral cyclopentenyl amines. researchgate.net Similarly, a formal diaza-ene reaction with donor-acceptor hydrazones, catalyzed by a chiral phosphoric acid like H₈-TRIP, can yield chiral cyclopentane-1,3-diones with excellent diastereo- and enantioselectivities. nih.gov These chiral cyclopentanone (B42830) derivatives are valuable building blocks for the synthesis of more complex chiral molecules, including those with a 2-cyclopenten-1-yl ether moiety.

Chiral phosphoric acids (CPAs) are a versatile class of organocatalysts that can promote a wide range of enantioselective transformations. wikipedia.org Their bifunctional nature, with both a Brønsted acidic site and a Lewis basic site, allows for the simultaneous activation of both electrophiles and nucleophiles. wikipedia.org While direct organocatalytic synthesis of this compound is not extensively documented, the principles of CPA catalysis, such as in asymmetric additions to carbonyls or the activation of vinyl ethers, are highly relevant to the stereoselective formation of C-O bonds in cyclic systems.

Proline and its derivatives are another cornerstone of organocatalysis, often used to promote asymmetric aldol (B89426), Mannich, and Michael reactions. researchgate.netdntb.gov.uanih.govscispace.com These reactions can be used to construct chiral cyclopentane frameworks that can be further elaborated into cyclopentenyl ethers. The catalytic cycle typically involves the formation of a chiral enamine intermediate, which directs the stereochemical outcome of the reaction. scispace.com

Solvent Effects and Reaction Medium Engineering

The choice of solvent is a critical parameter in catalysis, significantly influencing reaction rates, selectivity, and even the mechanism of a transformation. In the context of metal-catalyzed reactions involving cyclopentene ethers, the solvent can play multiple roles, from simply dissolving reactants to actively participating in the catalytic cycle.

In palladium-catalyzed cross-coupling reactions, the solvent's polarity and coordinating ability are paramount. acs.orgnih.govwhiterose.ac.ukacs.org Polar aprotic solvents like DMF and acetonitrile can stabilize charged intermediates and transition states, which can be beneficial for certain mechanistic pathways. acs.orgwhiterose.ac.uk For instance, in the Suzuki-Miyaura coupling of chloroaryl triflates, polar solvents can favor reaction at the C-OTf bond by stabilizing anionic palladium intermediates. Conversely, nonpolar solvents like toluene or ethereal solvents like THF and 1,4-dioxane may favor different reaction pathways. Ethereal solvents, in particular, can stabilize reactive organometallics through coordination, which is relevant in Kumada and Negishi couplings.

The stability of the palladium catalyst itself can be affected by the solvent. Coordinating solvents can compete with ligands for binding to the metal center, potentially altering the nature of the active catalyst. acs.org Furthermore, some solvents, such as 1,4-dioxane and 1,2-dimethoxyethane (DME), can participate in redox reactions to generate the active Pd(0) catalyst from a Pd(II) precursor. acs.org

In a specific example of palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate, a screening of various solvents, including DMF, DMSO, toluene, 1,4-dioxane, DCM, DCE, and THF, identified acetonitrile (MeCN) as the optimal solvent for achieving the highest yield. This highlights the empirical nature of solvent selection and the significant impact it can have on reaction efficiency.

Recent research has also focused on the use of more environmentally benign or "green" solvents. In nickel-catalyzed Suzuki-Miyaura couplings, ethereal solvents like 2-Me-THF and alcohols such as t-amyl alcohol have been shown to be effective alternatives to more traditional but less sustainable solvents like 1,4-dioxane. whiterose.ac.ukresearchgate.net The use of hindered ether solvents that are non-peroxide forming, such as 2,2,5,5-tetramethyloxolane (TMO), has also been explored for palladium-catalyzed reactions, demonstrating good to excellent yields and offering a safer reaction medium. acs.org

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
1,2-dimethoxyethane (DME)
1,4-dioxane
1,6-enynes
2,2,5,5-tetramethyloxolane (TMO)
Acetonitrile
Allenyl boronic esters
Chloroaryl triflates
Cinchonidine
Cyclobutenone ketals
Cyclopentene-1,3-diones
Dichloromethane (DCM)
Diethyl ether
Dimethylformamide (DMF)
Enynyl esters
H₈-TRIP
Iron
Nickel
Palladium
Proline
Propargyl vinyl ethers
Rhodium
Silylacetylenes
t-amyl alcohol
Tetrahydrofuran (THF)
Toluene
Vinyl cyclopropanes
Vinyl ethylene carbonate
Vinyl halides

Synthesis and Reactivity of 2 Cyclopenten 1 Yl Ether Derivatives and Analogs

Elaboration of Alkyl and Aryl Substitutions on the Cyclopentene (B43876) Ring

Direct substitution on the cyclopentene ring of a pre-formed 2-cyclopenten-1-yl ether is often challenging. A more common and effective strategy involves the synthesis of a substituted 2-cyclopenten-1-one (B42074) intermediate, which is then converted to the final ether product. This precursor-based approach allows for a wide variety of alkyl and aryl groups to be introduced onto the ring system using well-established carbon-carbon bond-forming reactions.

One of the primary methods for synthesizing substituted 2-cyclopenten-1-one precursors is the Aldol (B89426) condensation. isca.me This reaction typically involves the base-catalyzed condensation of a 1,2-dicarbonyl compound (like benzil (B1666583) derivatives) with a ketone possessing α-hydrogens. isca.me The resulting aldol adduct readily dehydrates to form the α,β-unsaturated cyclopentenone ring. By selecting different ketone and benzil starting materials, a range of aryl- and alkyl-substituted cyclopentenones can be prepared in moderate to good yields. isca.me

For instance, the reaction of various benzil derivatives with ketones such as acetone (B3395972) or methyl isopropyl ketone in the presence of sodium hydroxide (B78521) yields 3,4-diaryl- and alkyl-substituted 4-hydroxycyclopentenones. isca.me These intermediates can be subsequently reduced at the ketone and etherified to produce the target this compound derivatives.

Precursor Starting MaterialsResulting Cyclopentenone Intermediate StructureReference
4,4'-Dibromobenzil + Acetone3,4-bis(p-bromophenyl)-4-hydroxy-2-cyclopenten-1-one isca.me
Benzil + Methyl Isopropyl Ketone2,2-Dimethyl-4-hydroxy-3,4-diphenyl-2-cyclopenten-1-one isca.me
4,4'-Dimethylbenzil + Acetone4-Hydroxy-3,4-bis(p-tolyl)-2-cyclopenten-1-one isca.me

Functionalization and Modification of the Ether Oxygen

The ether linkage is generally stable and unreactive, which is why ethers are often used as solvents in chemical reactions. pressbooks.pub However, the carbon-oxygen bond of this compound can be cleaved under specific and typically harsh conditions, most commonly by treatment with strong acids. pressbooks.publibretexts.org

The acidic cleavage of ethers, particularly with aqueous solutions of hydrobromic acid (HBr) or hydroiodic acid (HI), is a standard method for their functionalization. libretexts.orgwikipedia.org The reaction is initiated by the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com Following protonation, a nucleophilic substitution reaction occurs. The mechanistic pathway, either SN1 or SN2, is determined by the structure of the groups attached to the ether oxygen. pressbooks.pubwikipedia.org

SN2 Mechanism: If the ether is attached to primary or secondary alkyl groups, the halide nucleophile (Br⁻ or I⁻) will attack the less sterically hindered carbon atom, leading to an alcohol and an alkyl halide. pressbooks.publibretexts.org

SN1 Mechanism: Because the 2-cyclopenten-1-yl group is allylic, it can form a resonance-stabilized carbocation. Therefore, cleavage of a 2-cyclopenten-1-yl alkyl ether will likely proceed through an SN1 mechanism. libretexts.orglibretexts.org This involves the departure of the alcohol leaving group to form the stable allylic carbocation, which is then attacked by the halide nucleophile. The expected products would be 2-cyclopenten-1-ol (B1584729) and the corresponding alkyl halide from the other part of the ether.

Ether SubstrateReagentProbable MechanismCleavage ProductsReference
2-Cyclopenten-1-yl methyl etherExcess HISN11-Iodo-2-cyclopentene and Methanol libretexts.orglibretexts.org
2-Cyclopenten-1-yl tert-butyl etherHBrSN11-Bromo-2-cyclopentene and tert-Butanol pressbooks.pub
Ethyl this compoundHISN1 / SN21-Iodo-2-cyclopentene and Ethanol pressbooks.publibretexts.org

Cyclopentenyl Ether Systems Incorporating Additional Heteroatom Substituents

The introduction of additional heteroatoms, such as nitrogen and sulfur, into the cyclopentene ring of a this compound analog creates heterocyclic systems with unique chemical and electronic properties. The synthesis of these structures typically involves building the heterocyclic ring from acyclic precursors rather than modifying an existing cyclopentene ring.

Nitrogen-Containing Analogs: Nitrogen can be incorporated to form azapentalenes or other N-heterocyclic scaffolds. The synthesis of these compounds often involves the cyclization of suitable precursors. For example, gold-catalyzed reactions of propargylamine (B41283) with various ketones can lead to the formation of substituted pyridines, demonstrating a strategy for building nitrogenous rings. mdpi.com Analogous strategies, such as intramolecular cyclization of aminoalkynes or reductive cyclization of azidoalkenes, could be adapted to create five-membered nitrogen-containing rings that mimic the cyclopentenyl structure. mdpi.com The presence of nitrogen atoms within the ring significantly influences its electronic properties and chemical reactivity.

Sulfur-Containing Analogs: The synthesis of sulfur-containing heterocycles (S-heterocycles) can be achieved through various methods, including cycloaddition reactions. organic-chemistry.org For example, the reaction of cyclopropenone derivatives with elemental sulfur can yield five-membered sulfur heterocycles. organic-chemistry.org The construction of carbon-sulfur bonds is also commonly performed using SN2 reactions where a thiol or thiolate anion acts as a nucleophile, displacing a leaving group on an alkyl frame. acsgcipr.org This approach could be used to build sulfur-containing rings or to append sulfur-based functional groups to the main structure.

HeteroatomExample Ring SystemGeneral Synthetic ApproachKey PropertiesReference
NitrogenDihydropyrrole (Pyrroline)Reduction of iminophosphonates; Cyclization of aminoalkynesBasic; Can act as ligand; Influences aromaticity mdpi.commdpi.com
SulfurDihydrothiophene (Thiolene)Cycloaddition reactions; Alkylation of thiolsCan be oxidized; Participates in conjugate additions organic-chemistry.orgacsgcipr.org
Nitrogen/SulfurThiazolineCyclization of α-halohydroxamates with CS₂Combination of N and S properties; Found in bioactive molecules organic-chemistry.org

Comprehensive Structure-Reactivity Studies of Substituted 2-Cyclopenten-1-yl Ethers

Electron-Donating Groups (EDGs): Alkyl groups (-R) and alkoxy groups (-OR) are examples of EDGs. They increase the electron density of the carbon-carbon double bond through inductive effects and, in the case of alkoxy groups, resonance. ucalgary.caucalgary.ca This enhanced nucleophilicity makes the double bond more reactive towards electrophiles. An EDG would accelerate reactions such as electrophilic addition of halogens or acids to the double bond. Furthermore, EDGs would stabilize any carbocation formed at an adjacent position, for example, during an SN1-type ether cleavage. lumenlearning.com

Electron-Withdrawing Groups (EWGs): Carbonyl groups (-C=O) or nitro groups (-NO₂) are powerful EWGs. They decrease the electron density of the double bond through both inductive and resonance effects, making it less nucleophilic and therefore less reactive towards electrophiles. ucalgary.caucalgary.ca In reactions involving nucleophilic attack, such as Michael addition to a cyclopentenone precursor, EWGs activate the ring, making it more electrophilic. isca.me

The position of the substituent also matters. A substituent at the C2 or C3 position will have a direct electronic influence on the double bond. A substituent at C4 or C5 will have a primarily inductive effect unless it can participate in resonance through the allylic system. These structure-activity relationships are crucial for designing synthetic routes and predicting the chemical behavior of complex this compound derivatives. altretamine.com

Substituent Type at C2/C3ExampleElectronic EffectPredicted Impact on ReactivityReference
Electron-Donating (EDG)-CH₃, -OCH₃Increases electron density of the C=C bondActivates the double bond toward electrophilic attack lumenlearning.comucalgary.ca
Electron-Withdrawing (EWG)-CO₂R, -NO₂Decreases electron density of the C=C bondDeactivates the double bond toward electrophilic attack ucalgary.caucalgary.ca
Halogen-Br, -ClInductively withdrawing, resonance donatingDeactivates the ring but can stabilize adjacent cations ucalgary.ca

Future Research Directions in 2 Cyclopenten 1 Yl Ether Chemistry

Development of Novel, Efficient, and Sustainable Synthetic Routes

The advancement of synthetic chemistry continually pushes for methodologies that are not only efficient in terms of yield but also adhere to the principles of green chemistry. Future work on 2-cyclopenten-1-yl ether synthesis will likely move beyond traditional methods, which may rely on stoichiometric reagents and harsh conditions, towards more elegant and sustainable alternatives.

Key areas of development include:

Catalytic Direct Etherification: Designing catalytic systems that can directly couple 2-cyclopenten-1-ol (B1584729) with various alcohols, or even activate cyclopentadiene (B3395910) for direct ether addition, would represent a significant leap in efficiency. This approach minimizes pre-functionalization steps and reduces waste.

Biocatalysis: The use of enzymes, such as lipases or specific etherases, could provide highly stereoselective routes to chiral 2-cyclopenten-1-yl ethers. Enzymatic resolutions of racemic 2-cyclopenten-1-ol or its derivatives are a viable strategy for accessing enantiomerically pure materials, which are crucial for pharmaceutical applications. acs.org

Flow Chemistry: Implementing continuous flow processes for the synthesis of these ethers can offer superior control over reaction parameters (temperature, pressure, mixing), leading to improved yields, higher safety profiles, and easier scalability compared to batch processing.

Use of Greener Solvents: A systematic shift away from chlorinated solvents towards more environmentally benign alternatives like bio-derived solvents or supercritical fluids will be a critical aspect of sustainable synthesis design.

Table 1: Comparison of Synthetic Route Philosophies for this compound

Feature Traditional Approach (e.g., Williamson Ether Synthesis) Future Sustainable Approach
Principle Substitution reaction Catalytic addition or substitution
Reagents Stoichiometric strong base (e.g., NaH), alkyl halide Catalytic acid/base/metal, alcohol
Atom Economy Lower, generates salt waste Potentially higher, especially in addition reactions
Stereocontrol Dependent on substrate chirality Potentially high with chiral catalysts/enzymes
Process Batch processing Continuous flow potential
Solvents Traditional organic solvents (e.g., THF, DMF) Green and renewable solvents

Exploration of Emerging Catalytic Systems for Enhanced Selectivity and Atom Economy

Atom economy, a core principle of green chemistry, focuses on maximizing the incorporation of all reactant materials into the final product. wordpress.comjocpr.comwikipedia.org Future research will heavily invest in catalytic systems that achieve this goal while offering unprecedented control over reaction selectivity.

Transition Metal Catalysis: While catalysts based on rhodium, rhenium, and gold have been pivotal in assembling the cyclopentene (B43876) core, their application to the direct and selective synthesis of allylic ethers like this compound is an area ripe for exploration. semanticscholar.orgacs.org These could enable novel cycloadditions or rearrangement-functionalization cascades.

Organocatalysis: Metal-free catalytic systems, utilizing small organic molecules like chiral amines or phosphines, offer a sustainable alternative to transition metals. acs.org Developing organocatalysts for the asymmetric synthesis of 2-cyclopenten-1-yl ethers could lead to more cost-effective and less toxic production methods.

Photocatalysis: Light-driven reactions represent a frontier in sustainable chemistry. The development of photocatalytic systems that can mediate the formation of the C-O ether bond under mild conditions using visible light would be a significant breakthrough, minimizing energy consumption and waste. semanticscholar.org

Table 2: Potential Catalytic Systems and Their Research Goals

Catalytic System Key Advantage(s) Primary Research Goal for this compound
Transition Metals (Pd, Rh, Au) High reactivity, diverse transformations Development of direct C-H functionalization or allylic etherification with high regioselectivity.
Organocatalysis Low toxicity, readily available, sustainable Design of chiral catalysts for enantioselective ether synthesis.
Biocatalysis (Enzymes) Unparalleled stereoselectivity, mild conditions Screening and engineering of enzymes for specific ether formation or kinetic resolution.
Photocatalysis Use of light as a renewable energy source Creation of novel reaction pathways for etherification under ambient conditions.

Advanced Mechanistic Studies Utilizing State-of-the-Art Spectroscopic and Computational Tools

A profound understanding of reaction mechanisms is essential for optimizing existing synthetic routes and rationally designing new ones. The complex electronic nature of the allylic system in this compound necessitates the use of sophisticated analytical and theoretical methods.

Advanced Spectroscopy: The application of in situ spectroscopic techniques, such as ReactIR and process NMR, will allow for real-time monitoring of reaction kinetics and the detection of transient intermediates. More advanced methods like photoionization and photoelectron photoion coincidence spectroscopy can provide detailed information on elusive reactive species in catalytic cycles. rsc.org

Computational Chemistry: High-level computational tools, particularly Density Functional Theory (DFT), will be indispensable. researchgate.netacs.org DFT calculations can be used to model reaction pathways, elucidate the structures of transition states, and predict the origins of stereoselectivity. Such computational studies, analogous to those performed on the related 2-cyclopenten-1-one (B42074), can provide deep insights into the molecule's reactivity and guide experimental design. researchgate.netnih.gov

Rational Design and Synthesis of Novel Analogues Incorporating the this compound Scaffold

The this compound core serves as a versatile scaffold that can be systematically modified to tune its physicochemical properties and biological activity. Future research will focus on the rational design and synthesis of a diverse library of analogues.

Substitution on the Cyclopentene Ring: Introducing various functional groups (e.g., alkyl, aryl, electron-withdrawing/donating groups) at different positions on the ring can modulate the molecule's steric and electronic properties, influencing its reactivity and interaction with biological targets.

Development of Dimeric and Polymeric Structures: The vinyl group within the cyclopentene ring is a handle for polymerization. Investigating the synthesis of polymers or oligomers where the this compound acts as a monomer or a cross-linking agent could lead to new materials with unique properties.

Table 3: Examples of Designed Analogues and Their Research Rationale

Analogue Type Structural Modification Rationale for Synthesis
Bioactive Probes Ether linked to a known pharmacophore To explore new chemical space for drug discovery.
Chiral Ligands Introduction of stereocenters and coordinating groups To develop novel ligands for asymmetric catalysis.
Functional Monomers Addition of polymerizable groups (e.g., acrylate) To create advanced polymers and materials.
Electronically-Tuned Substrates Addition of EWG/EDG on the cyclopentene ring To study the impact on reactivity in cycloaddition or substitution reactions.

Investigation of Unexplored Applications in Related Chemical Fields

While the direct applications of this compound are not yet widely established, the structural motif is closely related to the cyclopentenone core, which is ubiquitous in biologically active compounds. isca.me This relationship suggests several promising avenues for future application-oriented research.

Medicinal Chemistry: The cyclopentenone moiety is a key feature in many natural products with potent antitumor, anti-inflammatory, and antiviral properties. isca.meresearchgate.net Synthesizing and screening libraries of this compound analogues could lead to the discovery of novel therapeutic agents with unique mechanisms of action or improved pharmacological profiles.

Materials Science: The ability of the cyclopentene ring to undergo polymerization or participate in ring-opening metathesis polymerization (ROMP) makes these ethers attractive candidates as monomers for the synthesis of novel polymers. These materials could possess tailored thermal, mechanical, or optical properties.

Agrochemicals: Given that some five-membered ring structures are used in the development of pesticides, exploring the biological activity of this compound derivatives in an agricultural context could uncover new leads for crop protection. researchgate.net

Fragrance and Flavor Industry: Structurally related cyclopentenone derivatives are used as fragrance ingredients. nih.gov The synthesis and sensory evaluation of novel, volatile 2-cyclopenten-1-yl ethers could yield new compounds for the flavor and fragrance palette.

Q & A

Q. What methodologies ensure reproducibility in synthesizing and characterizing this compound derivatives?

  • Answer: Detailed procedural documentation (per ICH guidelines ) includes reaction stoichiometry, purification steps (e.g., column chromatography), and spectral data (NMR, MS). Open-access platforms (e.g., Zenodo) share raw datasets. Collaborative validation across labs minimizes procedural bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.